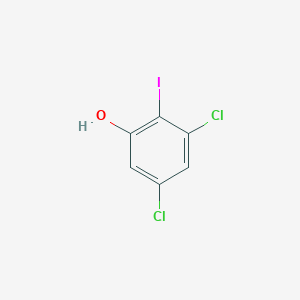

3,5-Dichloro-2-iodophenol

Descripción general

Descripción

3,5-Dichloro-2-iodophenol is an organic compound with the molecular formula C6H3Cl2IO It is a halogenated phenol, characterized by the presence of chlorine and iodine atoms attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-iodophenol typically involves the iodination of 3,5-dichlorophenol. One common method includes the use of iodine and sodium hydride in an organic solvent such as toluene. The reaction is carried out under an inert atmosphere at low temperatures to ensure the selective iodination of the phenol ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. The final product is often purified through recrystallization from solvents like heptane .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at position 2 and chlorine atoms at positions 3 and 5 participate in substitution reactions. Key findings include:

Iodine Substitution

-

Ag₂SO₄/I₂ System : In dichloromethane (DCM), Ag₂SO₄/I₂ selectively replaces iodine at the para position relative to chlorine in chlorobenzene derivatives. For 3,5-dichlorophenol, this system yields 2-iodo-3,5-dichlorophenol with 53% yield under optimized conditions .

-

AgSbF₆/I₂ and AgBF₄/I₂ : These systems show higher reactivity but lower selectivity, often producing polyhalogenated byproducts .

Chlorine Substitution

-

Chlorine atoms at positions 3 and 5 are less reactive toward substitution due to electron-withdrawing effects but can undergo displacement under strong nucleophilic conditions (e.g., hydroxide or amines).

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs incoming electrophiles to specific positions:

Iodination

-

Ortho/para Selectivity :

-

Mechanism : Electron-withdrawing chlorine groups deactivate the ring, favoring iodination at the ortho and para positions relative to hydroxyl groups .

Cross-Coupling Reactions

The iodine atom serves as a leaving group in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C.

-

Example : Reaction with phenylboronic acid yields biphenyl derivatives, though specific yields for 3,5-dichloro-2-iodophenol require further optimization.

Oxidation

-

The phenolic -OH group can be oxidized to quinones under strong oxidizing agents (e.g., H₂O₂/H₂SO₄), but competing halogen displacement may occur .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) removes iodine selectively, yielding 3,5-dichlorophenol as a primary product.

Table 1: Iodination of 3,5-Dichlorophenol Derivatives

| Entry | Reagent System | Solvent | Time (h) | Conversion (%) | Ortho Yield (%) | Para Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ag₂SO₄/I₂ | n-Hexane | 16 | 100 | 49 | 41 |

| 2 | NIS/PTSA | CH₃CN | 18 | 100 | 14 | 68 |

| 3 | AgSbF₆/I₂ | DCM | 16 | <100 | 82 | - |

| Adapted from PMC and SciELO studies . |

Aplicaciones Científicas De Investigación

3,5-Dichloro-2-iodophenol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism by which 3,5-Dichloro-2-iodophenol exerts its effects involves its interaction with molecular targets through its phenolic and halogenated groups. The compound can form hydrogen bonds and engage in halogen bonding, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

3,5-Dichlorophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

2-Iodophenol: Contains only the iodine atom without the chlorine atoms, affecting its chemical behavior.

3,5-Dibromo-2-iodophenol: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity.

Uniqueness: Its dual halogenation allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .

Actividad Biológica

3,5-Dichloro-2-iodophenol is a halogenated phenolic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and environmental science. This compound serves as a precursor for synthesizing various bioactive molecules, including inhibitors of heat shock protein 90 (HSP-90) and metabolites of polychlorinated biphenyls (PCBs) . Understanding its biological activity is crucial for both therapeutic applications and assessing environmental impacts.

This compound is characterized by its halogen substituents, which significantly influence its chemical reactivity and biological interactions. The presence of chlorine and iodine atoms enhances its lipophilicity and alters its interaction with biological targets.

Antioxidant Activity

Phenolic compounds, including this compound, are known for their antioxidant properties. The hydroxyl groups in phenolic structures can donate electrons to free radicals, thus neutralizing them. A study highlighted the importance of hydroxyl groups in enhancing antioxidant activity, suggesting that compounds with multiple hydroxyl functionalities exhibit stronger antioxidant effects .

Inhibition of Heat Shock Protein 90 (HSP-90)

This compound has been investigated as a starting material for synthesizing HSP-90 inhibitors. HSP-90 is a molecular chaperone involved in the folding and stabilization of numerous client proteins, many of which are implicated in cancer progression. The iodination of chlorinated phenols has shown promising results in yielding effective inhibitors with high selectivity .

Environmental Toxicity

Research indicates that halophenolic compounds like this compound can exhibit significant toxicity towards aquatic organisms. For instance, studies on disinfection byproducts (DBPs) have shown that iodinated phenols can inhibit algal growth and disrupt aquatic ecosystems . The toxicity indices suggest that these compounds pose risks to marine life due to their persistence and bioaccumulation potential.

Case Study 1: Synthesis and Characterization

A study explored the synthesis of this compound through regioselective iodination reactions. The compound was synthesized using N-Iodosuccinimide (NIS) as the iodinating agent, achieving moderate yields with good selectivity . This synthesis pathway is significant for developing HSP-90 inhibitors.

Case Study 2: Environmental Impact Assessment

A comprehensive assessment was conducted on the phototransformation of halophenolic DBPs, including this compound. The study found that under simulated sunlight exposure, these compounds underwent transformations that significantly altered their toxicity profiles. The resultant products were less toxic than the parent compounds but still posed risks to marine organisms .

Table 1: Biological Activity Metrics of Halogenated Phenols

| Compound | NADPH Consumption (μM/min) | % Maximum Rate |

|---|---|---|

| 3,5-Dibromo-4-hydroxybenzoic acid | 148 ± 1 | 100 |

| 3-Bromo-4-hydroxyphenyl acetic acid | 147 ± 3 | 99.3 |

| This compound | 106 ± 3 | 71.6 |

| 2-Iodophenol | 106 ± 3 | 71.6 |

| 2,4,6-Triiodophenol | 97 ± 14 | 65.5 |

This table summarizes the activity metrics associated with various halogenated phenolic compounds, highlighting the relative biological activity of this compound compared to other derivatives .

Propiedades

IUPAC Name |

3,5-dichloro-2-iodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2IO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCWCJCQGUMESI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)I)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653908 | |

| Record name | 3,5-Dichloro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028332-19-5 | |

| Record name | 3,5-Dichloro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.